molecular formula C16H20N4O2 B2939399 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid CAS No. 1553679-50-7

1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid

Número de catálogo: B2939399
Número CAS: 1553679-50-7
Peso molecular: 300.362
Clave InChI: TXEYNWBFNZMHFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid features a piperidine ring substituted at position 3 with a carboxylic acid group and a methyl-linked 4H-1,2,4-triazole moiety. The triazole ring is further substituted with a 2-methylphenyl group at position 2. This structure combines a nitrogen-rich heterocycle (triazole) with a piperidine scaffold, which is common in bioactive molecules targeting neurological or metabolic pathways.

Propiedades

IUPAC Name

1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-5-2-3-7-14(12)20-11-17-18-15(20)10-19-8-4-6-13(9-19)16(21)22/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEYNWBFNZMHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NN=C2CN3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C17H18N6O3S2
  • Molecular Weight : 418.5 g/mol
  • Chemical Structure : The compound features a piperidine ring and a triazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with triazole intermediates. The methodology often includes refluxing in solvents like DMF or ethanol to achieve high yields. For example, microwave-assisted synthesis has been reported to enhance the yield significantly.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation, such as p53 and Bcl-2. In vitro studies indicated that it increased the levels of pro-apoptotic factors (caspase-3 and PARP) while decreasing anti-apoptotic factors .
  • Case Study : In a xenograft model of lung cancer (A549 cells), treatment with this compound resulted in a notable reduction in tumor growth compared to controls, suggesting its potential as an effective therapeutic agent against lung cancer .

Antimicrobial Activity

Several derivatives have also been tested for their antimicrobial properties:

  • Efficacy Against Pathogens : The compound exhibited significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. This was attributed to its ability to inhibit bacterial enzyme activity, which is crucial for bacterial survival .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Enzyme Targets : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in the treatment of neurodegenerative diseases and urinary disorders respectively. The IC50 values indicated potent inhibition compared to standard drugs .

Data Table: Summary of Biological Activities

Activity Type Target/Model Outcome Reference
AnticancerA549 lung cancer cellsReduced tumor growth
AntimicrobialE. coli, S. aureusSignificant antibacterial effect
Enzyme InhibitionAChEPotent inhibition

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and inferred properties of the target compound with structurally related analogs:

Compound Name Core Heterocycle Substituents Functional Groups Molecular Weight Key Inferred Properties Reference
Target Compound : 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid 4H-1,2,4-triazole 2-Methylphenyl (triazole), piperidine (C3-COOH) Carboxylic acid, triazole ~357.4 (est.) High polarity, potential H-bond donor/acceptor N/A
4-((5-((Cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine 4H-1,2,4-triazole Cyclohexylmethylthio, morpholine Thioether, morpholine ~350–400 (varies) Moderate lipophilicity, sulfur reactivity
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine 3-Methylphenyl (pyridazine), piperidine (C4-COOH) Carboxylic acid, pyridazine 297.35 Planar aromatic core, distinct N-atom spacing
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid Oxazole Phenyl (oxazole), piperidine (C3-COOH) Carboxylic acid, oxazole 286.33 Reduced H-bond capacity, increased π-π stacking
Methyl 1-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate 4H-1,2,4-triazole Ethyl, pyrazole, methyl ester Thioether, ester 269.29 Lower solubility, ester hydrolysis liability

Key Comparative Insights

Heterocyclic Core Variations :

  • The triazole core in the target compound provides three nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the oxazole (one oxygen, one nitrogen) or pyridazine (two nitrogen atoms in a six-membered ring) .
  • Pyridazine derivatives (e.g., 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid) exhibit planar aromaticity, which may enhance stacking interactions but reduce conformational flexibility compared to triazoles .

In contrast, cyclohexylmethylthio substituents (e.g., in morpholine analogs) add significant hydrophobicity and sulfur-based reactivity . Carboxylic acid vs. ester: The target compound’s carboxylic acid group at C3 of piperidine enhances water solubility and ionic interactions compared to methyl ester derivatives (e.g., ), which are prone to enzymatic hydrolysis .

Pharmacokinetic Implications :

  • The piperidine-3-carboxylic acid scaffold may offer better metabolic stability than morpholine or pyrazole analogs due to reduced susceptibility to oxidative metabolism .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.